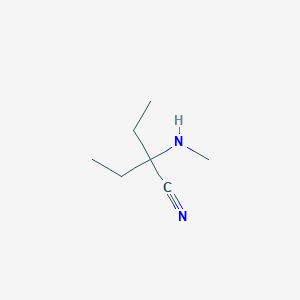

2-Ethyl-2-(methylamino)butanenitrile

Descripción

2-Ethyl-2-(methylamino)butanenitrile is a nitrile derivative featuring a branched alkyl chain substituted with an ethyl group and a methylamino moiety. Its structure confers both nucleophilic (via the nitrile) and basic (via the methylamino group) properties, enabling diverse reactivity.

Propiedades

IUPAC Name |

2-ethyl-2-(methylamino)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-4-7(5-2,6-8)9-3/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYMOYWATLKXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(methylamino)butanenitrile typically involves the reaction of 2-ethylbutanenitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of 2-Ethyl-2-(methylamino)butanenitrile can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-2-(methylamino)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or amides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.

Major Products:

Oxidation: Formation of oximes or amides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted nitriles.

Aplicaciones Científicas De Investigación

2-Ethyl-2-(methylamino)butanenitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-2-(methylamino)butanenitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyano group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Aromatic substituents (e.g., 3-methoxyphenyl in ) increase molecular weight and lipophilicity, likely altering solubility and biological activity . Multiple amino groups (e.g., dimethylamino in ) introduce strong electron-donating effects, which could influence coordination chemistry or catalytic applications .

Toxicity and Handling

- 2-Methylene butanenitrile has a low occupational exposure limit (0.3 ppm), indicating significant toxicity risks .

- 2-Ethyl-2-(methylamino)butanenitrile likely requires similar precautions due to its nitrile group, though its higher molecular weight and steric bulk may reduce volatility and inhalation hazards compared to simpler nitriles .

Actividad Biológica

2-Ethyl-2-(methylamino)butanenitrile, also known by its CAS number 55793-67-4, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including case studies, mechanisms of action, and relevant data.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-2-(methylamino)butanenitrile is characterized by a butanenitrile backbone with an ethyl group and a methylamino substituent. This structural configuration is crucial for its biological interactions and activities.

The biological activity of 2-Ethyl-2-(methylamino)butanenitrile is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It has been suggested that 2-Ethyl-2-(methylamino)butanenitrile can interact with neurotransmitter receptors, potentially influencing neurotransmission and related processes.

Biological Activities

Research indicates that 2-Ethyl-2-(methylamino)butanenitrile exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus in vitro .

- Cytotoxic Effects : In cancer research, 2-Ethyl-2-(methylamino)butanenitrile has been evaluated for its cytotoxic effects on cancer cell lines. One study reported that it induced apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .

- Neuroactive Properties : Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on the central nervous system (CNS). Preliminary findings indicate it may have stimulatory effects on certain neurotransmitter systems .

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of 2-Ethyl-2-(methylamino)butanenitrile:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 2-Ethyl-2-(methylamino)butanenitrile was tested against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Apoptosis

A study involving human breast cancer cell lines treated with varying concentrations of 2-Ethyl-2-(methylamino)butanenitrile revealed dose-dependent cytotoxicity. At concentrations above 50 µM, significant apoptotic markers were observed, suggesting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.